molecular formula C23H25BF2N2O2 B606807 Cranad-2 CAS No. 1193447-34-5

Cranad-2

Katalognummer: B606807
CAS-Nummer: 1193447-34-5
Molekulargewicht: 410.3 g/mol
InChI-Schlüssel: PVXQJYXODFZTBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Detection of Amyloid-Beta Aggregates

CRANAD-2 has been developed specifically to bind to Aβ aggregates, facilitating the visualization and study of these pathological markers associated with Alzheimer's disease. Its unique properties allow it to penetrate the blood-brain barrier, enabling effective imaging of Aβ deposits in live animal models.

Key Properties:

  • Binding Affinity: this compound exhibits a high affinity for Aβ aggregates with a dissociation constant Kd=38nMK_d=38\,\text{nM} .
  • Fluorescence Characteristics: Upon binding to Aβ, this compound shows a significant increase in fluorescence intensity and a blue shift in emission from 805 nm to 715 nm .

Imaging Techniques

This compound has been employed in various imaging modalities, enhancing the ability to monitor Aβ deposits effectively:

Fluorescence Microscopy:

  • Utilized for both epifluorescence and multi-spectral imaging.
  • Demonstrated capability to distinguish between different forms of Aβ (monomeric vs. fibrillar) .

Multi-Spectral Optoacoustic Tomography (MSOT):

  • This compound has been characterized for use in MSOT, allowing for whole-brain mapping of Aβ deposits in animal models .
  • Studies have shown that it provides quantitative detection of Aβ fibrils even in complex biological mixtures .

In Vivo Applications

In vivo studies using this compound have provided insights into the dynamics of Aβ deposition over time:

Animal Models:

  • In APP-PS1 transgenic mice, this compound effectively binds to senile plaques, enabling researchers to observe changes in plaque density and distribution as the disease progresses .
  • Studies indicated that after intravenous administration, this compound exhibited higher cortical retention in transgenic mice compared to non-transgenic controls, confirming its specificity for Aβ deposits .

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental setups:

StudyFocusFindings
Study 1 In vitro detectionHigh specificity for Aβ aggregates; significant fluorescence enhancement upon binding.
Study 2 In vivo imagingSuccessful mapping of Aβ deposits using MSOT; demonstrated ability to differentiate between monomeric and fibrillar forms.
Study 3 Blood-brain barrier penetrationConfirmed that this compound crosses the blood-brain barrier effectively, making it suitable for neurological studies.

Wirkmechanismus

Target of Action

Cranad-2 is a near-infrared (NIR) fluorescent probe that primarily targets Amyloid-β (Aβ) plaques . These plaques are protein aggregates that are a major histopathological hallmark of Alzheimer’s disease . This compound has a high affinity for Aβ aggregates, with a dissociation constant (Kd) of 38 nM .

Mode of Action

Upon interacting with Aβ aggregates, this compound exhibits a significant increase in fluorescence intensity . This interaction results in a 70-fold increase in fluorescence intensity and a 90 nm blue shift from 805 to 715 nm . This change in fluorescence properties allows for the detection and imaging of Aβ plaques .

Biochemical Pathways

It is known that the probe’s interaction with aβ plaques can help visualize these structures in the brain, which are associated with the pathogenesis of alzheimer’s disease . The ability to detect these plaques can provide valuable insights into the progression of the disease and the effectiveness of potential treatments.

Pharmacokinetics

This compound is capable of penetrating the blood-brain barrier, which is crucial for its role in detecting Aβ plaques in the brain . This property enhances its bioavailability in the brain, allowing it to interact with its target structures.

Result of Action

The primary result of this compound’s action is the enhanced visualization of Aβ plaques. Its interaction with these plaques leads to a significant increase in fluorescence intensity, which can be detected using appropriate imaging techniques . This allows for the in vivo detection of Aβ plaques, which can be crucial in the study and diagnosis of Alzheimer’s disease .

Action Environment

The action of this compound is influenced by its ability to penetrate the blood-brain barrier, which allows it to reach its target Aβ plaques in the brain

Biochemische Analyse

Biochemical Properties

Cranad-2 has a high affinity for amyloid-β aggregates, with a dissociation constant (Kd) of 38 nM . Upon interacting with Amyloid-β aggregates, it displays a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .

Cellular Effects

This compound has been shown to detect amyloid-β in vitro and in vivo . It is capable of distinguishing between monomeric and fibrillar forms of Aβ . This suggests that this compound may influence cell function by interacting with amyloid-β aggregates, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amyloid-β aggregates. The binding of this compound to these aggregates results in a significant increase in fluorescence intensity and a shift in the emission wavelength . This suggests that this compound may exert its effects at the molecular level through binding interactions with amyloid-β aggregates.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used for the detection of Aβ deposits in the arcAβ mouse model of Alzheimer’s disease cerebral amyloidosis

Transport and Distribution

This compound is known to be blood-brain barrier permeable , suggesting that it can be transported and distributed within cells and tissues

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cranad-2 is synthesized through a multi-step chemical process involving the modification of curcumin. The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired chemical transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of intermediate compounds, followed by their purification and final modification to obtain this compound with high purity .

Vergleich Mit ähnlichen Verbindungen

Cranad-2 is compared with other curcumin-based fluorescent probes, such as Cranad-5 and Cranad-61 . While all these compounds share a similar curcumin scaffold, this compound is unique due to its specific optical properties and high binding affinity for amyloid-beta aggregates . The table below highlights the key differences:

Compound Unique Features Binding Affinity (Kd)
This compound Near-infrared fluorescence, high sensitivity 38 nM
Cranad-5 Suitable for FRET applications 10 nM
Cranad-61 Emission wavelength difference due to oxalate moiety Not specified

Similar Compounds

  • Cranad-5
  • Cranad-61
  • Bisdemethoxycurcumin

This compound stands out due to its excellent optical characteristics and high specificity for amyloid-beta aggregates, making it a valuable tool in Alzheimer’s disease research and diagnostics .

Biologische Aktivität

Cranad-2 is a curcumin-derived near-infrared fluorescent probe that has shown significant promise in the detection of amyloid-beta (Aβ) aggregates, particularly in the context of Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

This compound is characterized by its high purity (≥98%) and its ability to penetrate the blood-brain barrier (BBB). The chemical structure is defined as:

Chemical Name: (T-4)-[(1E,6E)-1,7-Bis[4-(dimethylamino)phenyl]-1,6-heptadiene-3,5-dionato-kO 3,kO 5]difluoroboron.

The probe binds specifically to Aβ40 aggregates with a dissociation constant (KdK_d) of 38 nM. Upon binding to these aggregates, this compound exhibits a significant blue shift in emission from 805 nm to 715 nm, indicating a strong interaction with Aβ fibrils. In the absence of Aβ, the excitation and emission maxima are at 640 nm and 805 nm, respectively .

Applications in Imaging

This compound has been utilized for various imaging techniques, including:

  • Fluorescence Microscopy: Used for detecting Aβ deposits in vitro and in vivo.
  • Multi-Spectral Optoacoustic Tomography (MSOT): Demonstrates higher retention in Aβ deposits compared to non-transgenic controls .

Table 1: Key Properties of this compound

PropertyValue
Purity≥98%
KdK_d38 nM
Excitation Maximum640 nm
Emission Maximum715 nm (bound)
Binding AffinityHigh for Aβ aggregates

In Vivo Studies

In vivo studies have demonstrated that this compound can effectively differentiate between wild-type and transgenic mice models of AD. The probe shows a significant increase in fluorescence intensity when interacting with insoluble Aβ aggregates. Notably, it has been shown to accumulate in the brains of APP-PS1 transgenic mice, reaching peak retention approximately 10 minutes post-injection .

Case Study: Detection in Transgenic Mice

A study involving APP-PS1 transgenic mice demonstrated that this compound could visualize Aβ plaques effectively. The probe's fluorescence signal was significantly higher in treated groups compared to control groups. This capacity allows for real-time monitoring of amyloid pathology during therapeutic interventions .

Limitations and Considerations

Despite its advantages, this compound has limitations. It has been noted that while it effectively binds to insoluble Aβ species, it does not detect soluble forms. This restricts its utility in certain diagnostic contexts where soluble Aβ may be more relevant .

Eigenschaften

CAS-Nummer

1193447-34-5

Molekularformel

C23H25BF2N2O2

Molekulargewicht

410.3 g/mol

IUPAC-Name

[4-[2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

InChI

InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22-17-23(30-24(25,26)29-22)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3

InChI-Schlüssel

PVXQJYXODFZTBR-UHFFFAOYSA-N

SMILES

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F

Isomerische SMILES

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)/C=C/C3=CC=C(C=C3)N(C)C)(F)F

Kanonische SMILES

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CRANAD-2;  CRANAD 2;  CRANAD2.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.